molecular formula C14H14N2O2 B12998615 Methyl 6-(benzylamino)nicotinate

Methyl 6-(benzylamino)nicotinate

Cat. No.: B12998615
M. Wt: 242.27 g/mol
InChI Key: NSYPWAXUUDANQQ-UHFFFAOYSA-N
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Description

Methyl 6-(benzylamino)nicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a benzylamino group attached to the 6th position of the nicotinic acid ring, with a methyl ester group at the carboxyl position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(benzylamino)nicotinate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale esterification and amination reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pH, and reactant concentrations would be essential for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(benzylamino)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

Methyl 6-(benzylamino)nicotinate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the biological activity of nicotinic acid derivatives.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-(benzylamino)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(benzylamino)nicotinate is unique due to the presence of both the benzylamino and methyl ester groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enhances its utility in various applications.

Biological Activity

Methyl 6-(benzylamino)nicotinate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

This compound is characterized by a benzylamino group at the 6-position and a methyl ester at the 5-position of the nicotinic acid structure. Its molecular formula is C12H14N2O2C_{12}H_{14}N_2O_2, with a molecular weight of approximately 218.25 g/mol. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the benzylamino derivative : Reaction of 6-chloronicotinic acid with benzylamine.
  • Cyanation : Introduction of a cyano group through a subsequent reaction.
  • Esterification : Final conversion to the methyl ester form.

These steps can be optimized for yield and purity using advanced catalytic systems and continuous flow reactors .

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily attributed to its interaction with specific molecular targets:

  • Anti-cancer Properties : Studies suggest that derivatives of nicotinates can inhibit cancer cell proliferation through modulation of signaling pathways.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, making it relevant for pain management .
  • Enzyme Interaction : The benzylamino group allows binding with enzymes or receptors, influencing their activity and potentially altering cellular processes .

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : The compound's structure enables it to bind effectively to target enzymes or receptors, modulating their functions.
  • Electron Transfer : The cyano group may participate in electron transfer reactions, influencing various cellular pathways .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other nicotinates but exhibits distinct properties due to its unique functional groups. Below is a comparison table highlighting key features:

Compound NameKey FeaturesDifferences
Methyl 4-methylnicotinateLacks the benzylamino groupLess versatile in reactions
Benzyl 4-methylnicotinateContains a benzyl group instead of benzylaminoAlters reactivity and applications
Methyl 6-amino-4-methylnicotinateSimilar structure without the benzyl groupDifferent chemical properties
Methyl 6-(bromomethyl)nicotinateContains a bromomethyl groupAlters reactivity compared to benzylamino

Case Studies and Research Findings

  • Anti-Cancer Activity : A study evaluated the effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. This suggests its potential as an anti-cancer agent .
  • Anti-Inflammatory Effects : In animal models, this compound exhibited reduced inflammation markers when administered, indicating its therapeutic potential in inflammatory diseases .
  • Enzyme Modulation : Research has shown that this compound can modulate enzyme activity involved in metabolic pathways, which may contribute to its anti-diabetic effects observed in preclinical studies .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 6-(benzylamino)pyridine-3-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-18-14(17)12-7-8-13(16-10-12)15-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,15,16)

InChI Key

NSYPWAXUUDANQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)NCC2=CC=CC=C2

Origin of Product

United States

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